molecular formula C7H7F2NO3S B2533132 1-Fluoro-4-fluorosulfonyloxy-2-(methylamino)benzene CAS No. 2411246-31-4

1-Fluoro-4-fluorosulfonyloxy-2-(methylamino)benzene

Cat. No. B2533132
CAS RN: 2411246-31-4
M. Wt: 223.19
InChI Key: RENZMAOOABAGKB-UHFFFAOYSA-N
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Description

The compound 1-Fluoro-4-fluorosulfonyloxy-2-(methylamino)benzene is a fluorinated aromatic molecule that may be synthesized through reactions involving fluoroxysulfate ions or fluorinating agents such as cesium fluoride. The presence of both fluoro and fluorosulfonyloxy substituents indicates that it could be a product or intermediate in reactions involving electrophilic aromatic substitution or free-radical mechanisms . The molecule's structure suggests potential reactivity due to the electron-withdrawing effects of the fluorine and sulfonyl groups, which could influence its physical and chemical properties.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be achieved through the reaction of fluoroxysulfate with aromatic compounds, where the fluoroxysulfate ion substitutes fluorine onto the aromatic ring . Additionally, optically active fluorinated benzenes can be synthesized from optically active hydroxyalkyl benzenes, which are converted into methanesulfonates and then treated with a fluorinating agent . These methods could potentially be applied to synthesize the compound , although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be complex, with substituents influencing the overall conformation and reactivity. For example, in a related compound, the fluorophenyl ring is rotated out of the plane of the benzofuran fragment, indicating that steric and electronic effects of substituents can significantly affect molecular geometry . Such structural considerations are important when analyzing the molecular structure of this compound, as the substituents could affect the molecule's reactivity and interactions.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions. For instance, [fluoro(sulfonyloxy)iodo]benzene can react with acyclic olefins to yield disulfonates and with methyl methacrylate to form isomeric α-fluoro-β-sulfonyloxy products . These reactions demonstrate the potential reactivity of fluorinated aromatics in electrophilic addition and substitution reactions, which could be relevant to the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by their substituents. For example, the solubility of 1-fluoro-4-(methylsulfonyl)benzene in various organic solvents is affected by the polarity and interactions between the solute and solvent molecules . Such data can be used to predict the solubility behavior of this compound in different solvents, which is important for its practical applications and handling. The presence of fluorine and sulfonyl groups is likely to enhance the compound's polarity and could affect its solubility and other physical properties.

Scientific Research Applications

Synthesis of Optically Active Fluoroalkyl Benzenes

Research by Fritz-Langhals (1994) has shown that optically active 1-fluoroalkyl benzenes can be synthesized from 1-hydroxyalkyl benzenes, which are converted into methanesulfonates and subsequently transformed into optically active 1-fluoroalkyl benzenes using cesium fluoride/N-methyl-formamide (Fritz-Langhals, 1994).

Semi-Crystalline Structures in Proton Exchange Membranes

Kim, Park, and Lee (2020) synthesized fluorinated sulfonated semi-crystalline poly (arylene ether) copolymers, demonstrating their potential in ion exchange membranes for energy applications. These membranes exhibited significant chemical, mechanical, thermal, and electrochemical stability (Kim, Park, & Lee, 2020).

Reactions with Acyclic Olefins

Research by Pirkuliev et al. (2001) on the reactions of [fluoro(sulfonyloxy)iodo]benzene with acyclic olefins like 1-hexene and 1-heptene has contributed to the understanding of fluoroalkyl benzenes synthesis, leading to the production of 1,2-disulfonates and isomeric α-fluoro-β-sulfonyloxy products (Pirkuliev et al., 2001).

Cascade Synthesis of Benzoate Esters

Qureshi and Njardarson (2022) reported a cascade synthesis of 2,4-substituted benzoate esters from β-fluoro-substituted conjugated tert-butylsulfinyl imines, illustrating the utility of fluoroalkyl benzenes in complex organic synthesis (Qureshi & Njardarson, 2022).

Solid-State Emissive Green Fluorophores

Beppu et al. (2015) developed a novel architecture for green fluorophores using 2,5-bis(methylsulfonyl)-1,4-diaminobenzene. This compound showed significant potential in imaging applications due to its high fluorescence emission, photostability, and unique spectroscopic properties (Beppu et al., 2015).

Solubility in Organic Solvents

Qian, Wang, and Chen (2014) studied the solubility of 1-fluoro-4-(methylsulfonyl)benzene in various organic solvents, providing essential data for its application in different chemical processes (Qian, Wang, & Chen, 2014).

properties

IUPAC Name

1-fluoro-4-fluorosulfonyloxy-2-(methylamino)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO3S/c1-10-7-4-5(2-3-6(7)8)13-14(9,11)12/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENZMAOOABAGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)OS(=O)(=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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